molecular formula C29H34N10O3 B612131 PKI-402 CAS No. 1173204-81-3

PKI-402

Cat. No.: B612131
CAS No.: 1173204-81-3
M. Wt: 570.6 g/mol
InChI Key: ZAXFYGBKZSQBIV-UHFFFAOYSA-N
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Description

PKI-402 is a selective, reversible, ATP-competitive inhibitor of class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. It is known for its potent antitumor activity, particularly in human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues .

Biochemical Analysis

Biochemical Properties

PKI-402 plays a critical role in biochemical reactions by inhibiting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This inhibition is achieved through a reversible, ATP-competitive mechanism. This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin. The compound’s inhibitory effects on these enzymes lead to the suppression of downstream signaling pathways, particularly the phosphorylation of Akt at threonine 308 .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues, this compound inhibits cell growth and induces apoptosis. The compound influences cell function by suppressing the phosphorylation of key signaling proteins, such as Akt, and inducing the cleavage of poly (ADP-ribose) polymerase, a marker for apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. By competitively inhibiting ATP binding to these enzymes, this compound effectively suppresses their kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream effector proteins, such as Akt, which plays a pivotal role in cell survival and proliferation. Furthermore, this compound induces changes in gene expression, promoting pro-apoptotic pathways and inhibiting cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenograft models of breast, glioma, and non-small cell lung cancer, this compound has demonstrated dose-dependent antitumor activity. At higher doses, such as 100 mg/kg, this compound effectively reduces tumor volume and prevents regrowth for extended periods. At lower doses, the compound’s effects are less pronounced, and tumor regrowth occurs more rapidly. Toxic or adverse effects at high doses have been minimal, with preferential accumulation of this compound in tumor tissue and minimal impact on normal tissues .

Metabolic Pathways

This compound is involved in metabolic pathways related to the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling axis. The compound interacts with enzymes such as phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin, leading to alterations in metabolic flux and metabolite levels. These interactions result in the suppression of key signaling pathways that regulate cell growth, proliferation, and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound preferentially accumulates in tumor tissues, where it exerts its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway. This selective accumulation enhances the therapeutic efficacy of this compound while minimizing its impact on normal tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway and its ability to induce apoptosis in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

PKI-402 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires optimization of reaction conditions, purification methods, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

PKI-402 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PKI-402

This compound is unique due to its equipotent inhibition of both phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a valuable tool in cancer research. Its ability to induce apoptosis and suppress tumor growth in various cancer models highlights its potential as a therapeutic agent .

Properties

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657809
Record name N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173204-81-3
Record name PKI-402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PKI-402
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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